molecular formula C12H16N2O3 B8429704 Methyl 3-amino-2-butyramidobenzoate

Methyl 3-amino-2-butyramidobenzoate

Cat. No.: B8429704
M. Wt: 236.27 g/mol
InChI Key: XLDILRJLTFKNIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Nitro-4-bromophenoxy)benzoic acid is a nitroaromatic compound with a brominated phenoxy substituent attached to a benzoic acid backbone. Notably, nitro groups in aromatic systems are often associated with carcinogenicity in certain contexts , though this depends on the compound’s specific substitution pattern and metabolic pathways.

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

methyl 3-amino-2-(butanoylamino)benzoate

InChI

InChI=1S/C12H16N2O3/c1-3-5-10(15)14-11-8(12(16)17-2)6-4-7-9(11)13/h4,6-7H,3,5,13H2,1-2H3,(H,14,15)

InChI Key

XLDILRJLTFKNIU-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=C(C=CC=C1N)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(2-Nitro-4-bromophenoxy)benzoic acid with three related compounds from the evidence, focusing on substituents, molecular properties, and observed biological effects:

Compound Name Substituents CAS Number Key Properties/Observations Source
2-(2-Nitro-4-bromophenoxy)benzoic acid -NO₂ (2-position), -Br (4-position) Not provided Hypothesized high reactivity due to nitro and bromo groups; potential carcinogenicity inferred from nitro analogs . N/A
4-[(2-Bromo-4-formyl-6-methoxyphenoxy)methyl]benzoic acid -Br, -CHO, -OCH₃ (phenoxy ring) 426231-89-2 Bromo and methoxy substituents may enhance stability; formyl group introduces electrophilic reactivity.
2-[(4-Bromophenyl)methoxy]benzoic acid -Br (4-position, phenyl group) 860597-33-7 Brominated aromatic system; safety data suggest handling precautions (e.g., inhalation risks) .
N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide Nitrofuran-thiazole hybrid Not provided Potent carcinogen in rats (mammary, salivary gland, and lung tumors) .

Key Structural and Functional Differences:

Substituent Effects: The nitro group in 2-(2-Nitro-4-bromophenoxy)benzoic acid likely increases acidity compared to non-nitro analogs (e.g., 2-[(4-Bromophenyl)methoxy]benzoic acid) due to its strong electron-withdrawing nature. Bromine’s steric and electronic effects may reduce metabolic degradation compared to non-halogenated analogs.

Biological Activity: Nitroaromatic compounds (e.g., N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide) are associated with systemic carcinogenicity in rodents, particularly in mammary and urinary tissues . However, the presence of a benzoic acid moiety in the target compound may alter toxicity profiles. Brominated benzoic acids (e.g., 4-[(2-Bromo-4-formyl-6-methoxyphenoxy)methyl]benzoic acid) are often intermediates in pharmaceutical synthesis, with bromine enhancing binding affinity in target molecules .

Research Findings and Limitations

  • Carcinogenicity Data Gaps: Direct carcinogenicity studies on 2-(2-Nitro-4-bromophenoxy)benzoic acid are absent in the evidence. However, structurally related nitrofurans (e.g., and ) demonstrate that nitro groups in specific configurations can induce tumors in multiple organs. This suggests the need for caution in handling and further toxicological evaluation.
  • Synthetic Applications : Brominated benzoic acids are frequently used in drug discovery (e.g., as kinase inhibitors or anti-inflammatory agents). The nitro group in the target compound could serve as a precursor for reduced amine derivatives, expanding its utility in medicinal chemistry.

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